

spectroscopic data of (S)-2-Amino-2-cyclohexylethanol

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Compound of Interest

Compound Name: (S)-2-Amino-2-cyclohexylethanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(S)-2-Amino-2-cyclohexylethanol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-cyclohexylethanol is a valuable chiral building block in modern synthetic chemistry, prized for its role in constructing complex molecular architectures, particularly in pharmaceutical development.^[1] Its utility as a chiral auxiliary or ligand hinges on its structural and stereochemical integrity.^{[2][3]} This guide provides a comprehensive analysis of the core spectroscopic techniques used to verify the identity, structure, and purity of this compound. We will delve into the practical application and theoretical interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the scientific rationale behind the analytical workflows.

The Molecular Blueprint: Structure and Stereochemistry

(S)-2-Amino-2-cyclohexylethanol, with the chemical formula C₈H₁₇NO and a molecular weight of 143.23 g/mol, possesses a single stereocenter at the carbon atom bonded to both the cyclohexyl ring and the amino group (C1).^[4] This chirality is fundamental to its application in asymmetric synthesis. The structure combines a bulky, lipophilic cyclohexyl group with a

hydrophilic amino alcohol moiety, creating a scaffold with distinct steric and electronic properties.

For clarity in the subsequent spectroscopic analysis, the atoms are numbered as shown in the diagram below.

Caption: Figure 1: Molecular Structure of **(S)-2-Amino-2-cyclohexylethanol** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework and connectivity.

Experimental Protocol: Acquiring High-Resolution NMR Data

The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol ensures reliable and reproducible results.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **(S)-2-Amino-2-cyclohexylethanol** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or MeOD). The choice of solvent is critical; MeOD is often preferred for amino alcohols as it can exchange with the labile $-\text{OH}$ and $-\text{NH}_2$ protons, simplifying the spectrum by removing their signals and associated couplings.
- **Filtration & Transfer:** Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
- **Instrument Tuning:** The instrument must be tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C) and the probe matched to the sample's dielectric

properties.

- Locking & Shimming: The spectrometer locks onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.
- Acquisition: Acquire the ^1H spectrum first, followed by the ^{13}C spectrum. Standard experiments like DEPT-135 can be run to differentiate between CH , CH_2 , and CH_3 carbons.

Caption: Figure 2: Standard workflow for the acquisition of NMR spectra.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides a proton census of the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration value of each signal are used to assign every unique proton.

Proton Assignment	Expected δ (ppm)	Multiplicity	Integration	Rationale
Cyclohexyl (C4-C8)-H	0.90 - 1.85	Multiplet (m)	10H	The aliphatic protons on the cyclohexyl ring are shielded and exhibit complex overlapping signals due to cis/trans coupling relationships.
Cyclohexyl (C3)-H	1.90 - 2.10	Multiplet (m)	1H	The proton on the carbon attached to the stereocenter is slightly deshielded compared to the other ring protons.
C1-H	~2.70 - 2.90	Multiplet (m)	1H	This methine proton is deshielded by the adjacent electronegative amino group. It is coupled to the C3-H and the two C2 protons.
C2-H _a , C2-H _e	~3.50 - 3.80	Multiplet (m)	2H	These methylene protons are adjacent to the electronegative oxygen atom, causing a

significant downfield shift. They are diastereotopic due to the adjacent C1 stereocenter and will have different chemical shifts and couple to each other (geminal coupling) and to the C1-H (vicinal coupling).

NH ₂	Variable	Broad Singlet (br s)	2H	The chemical shift is highly dependent on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening from the ¹⁴ N nucleus and chemical exchange.
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OH	Variable	Broad Singlet (br s)	1H	Similar to the amine protons, the hydroxyl proton signal is variable and broad due to hydrogen bonding and
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chemical
exchange.

Note: Data are predicted based on known values for similar structures like 2-cyclohexylethanol and 2-aminocyclohexanol. Actual spectra should be consulted for precise values.[\[5\]](#)[\[6\]](#)

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Carbon Assignment	Expected δ (ppm)	Rationale
C5, C6, C7	~26	Shielded aliphatic carbons deep within the cyclohexyl ring.
C4, C8	~30	Aliphatic carbons of the cyclohexyl ring.
C3	~40	The cyclohexyl carbon directly attached to the stereocenter.
C1	~58	The stereocenter carbon, significantly deshielded by the directly attached nitrogen atom.
C2	~65	This carbon is deshielded due to its attachment to the electronegative oxygen atom.

Note: Predicted chemical shifts are based on general principles and data from analogous compounds.[\[7\]](#)[\[8\]](#)

Advanced Application: Confirming Enantiopurity via Chiral Solvating Agents

For applications in drug development, confirming the enantiomeric excess (ee) is paramount. While standard NMR cannot distinguish between enantiomers, the use of a chiral solvating agent (CSA) can.

Causality: A CSA, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral crown ether, forms transient, non-covalent diastereomeric complexes with the (S) and any contaminating (R) enantiomers of the amino alcohol.^{[9][10]} These diastereomeric complexes are energetically distinct and exist in different magnetic environments, causing the NMR signals for the enantiomers to resolve into separate peaks. The integration ratio of these resolved peaks provides a direct and accurate measurement of the enantiomeric excess. This is a crucial, self-validating system for quality control.^[11]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common, user-friendly method for obtaining IR spectra of solid or liquid samples.
[\[12\]](#)

Methodology:

- Background Scan: A background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded to subtract atmospheric (H_2O , CO_2) and instrumental interferences.
- Sample Application: A small amount of the solid **(S)-2-Amino-2-cyclohexylethanol** is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal.

- Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Spectral Analysis

The IR spectrum of **(S)-2-Amino-2-cyclohexylethanol** is characterized by several key absorption bands.

Frequency Range (cm ⁻¹)	Vibrational Mode	Interpretation
3400 - 3200 (broad)	O-H stretch, N-H stretch	This very broad, strong band is characteristic of hydrogen-bonded alcohol O-H groups and primary amine N-H stretches, which often overlap in this region. [13]
2960 - 2850	C-H stretch (sp ³)	Strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the cyclohexyl ring and ethyl backbone.
1650 - 1580	N-H bend (scissoring)	A moderate absorption band characteristic of the bending vibration of a primary amine (-NH ₂).
1470 - 1450	C-H bend (scissoring)	Bending vibration from the CH ₂ groups in the molecule.
~1050	C-O stretch	A strong band indicating the stretching vibration of the primary alcohol C-O bond.

The combination of a broad O-H/N-H band, strong aliphatic C-H stretches, and a strong C-O stretch provides a definitive fingerprint for the amino alcohol functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique ideal for polar molecules like amino alcohols, as it typically keeps the molecule intact.

Methodology:

- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile, often with 0.1% formic acid to promote protonation).
- **Infusion:** The solution is infused into the ESI source at a constant flow rate.
- **Ionization:** A high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed into the gas phase as ions.
- **Analysis:** The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

Spectral Analysis

For **(S)-2-Amino-2-cyclohexylethanol** (MW = 143.23), the ESI mass spectrum, run in positive ion mode, will be dominated by the protonated molecular ion.

- **Molecular Ion:** A prominent peak at m/z 144 ($[M+H]^+$) is expected, confirming the molecular weight of the compound.[\[14\]](#)
- **Key Fragments:** While ESI is a soft technique, some in-source fragmentation may occur. Common fragmentation pathways for amino alcohols include:
 - **Loss of Water (H_2O):** A peak at m/z 126 ($[M+H - H_2O]^+$).

- Loss of the Hydroxymethyl Group ($\bullet\text{CH}_2\text{OH}$): Cleavage next to the amine can lead to a fragment corresponding to the loss of 31 Da.
- Loss of Ammonia (NH_3): A peak at m/z 127 ($[\text{M}+\text{H} - \text{NH}_3]^+$).

The presence of the m/z 144 peak is the primary confirmation of the compound's identity and integrity.

Conclusion: An Integrated Analytical Approach

The structural verification of **(S)-2-Amino-2-cyclohexylethanol** is not achieved by a single technique but by the convergence of evidence from multiple spectroscopic methods. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemical environment. IR spectroscopy provides rapid confirmation of the essential amino and alcohol functional groups. Finally, mass spectrometry validates the molecular weight. Together, these techniques form a robust, self-validating analytical suite essential for ensuring the quality and reliability of this critical chiral reagent in research and drug development.

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